Cas no 518322-05-9 (pentyl 5-(4-chloro-3-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate)

Pentyl 5-(4-chloro-3-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate is a specialized organic compound featuring a benzofuran core substituted with a sulfonamido group and an ester functionality. The presence of the 4-chloro-3-methylbenzenesulfonamido moiety enhances its potential as an intermediate in pharmaceutical or agrochemical synthesis, offering reactivity for further derivatization. The pentyl ester group improves solubility in organic solvents, facilitating handling in synthetic applications. The compound’s structural complexity and functional group diversity make it valuable for research in medicinal chemistry, particularly in the development of bioactive molecules. Its well-defined molecular architecture ensures reproducibility in experimental settings, supporting its use in method development and structure-activity relationship studies.
pentyl 5-(4-chloro-3-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate structure
518322-05-9 structure
商品名:pentyl 5-(4-chloro-3-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate
CAS番号:518322-05-9
MF:C22H24ClNO5S
メガワット:449.947664260864
CID:6135784
PubChem ID:2486121

pentyl 5-(4-chloro-3-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate 化学的及び物理的性質

名前と識別子

    • pentyl 5-(4-chloro-3-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate
    • pentyl 5-((4-chloro-3-methylphenyl)sulfonamido)-2-methylbenzofuran-3-carboxylate
    • 3-Benzofurancarboxylic acid, 5-[[(4-chloro-3-methylphenyl)sulfonyl]amino]-2-methyl-, pentyl ester
    • pentyl 5-{[(4-chloro-3-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
    • F1269-1761
    • 518322-05-9
    • pentyl 5-(4-chloro-3-methylphenylsulfonamido)-2-methylbenzofuran-3-carboxylate
    • pentyl 5-[(4-chloro-3-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
    • AKOS001040718
    • EU-0081817
    • Z56940498
    • インチ: 1S/C22H24ClNO5S/c1-4-5-6-11-28-22(25)21-15(3)29-20-10-7-16(13-18(20)21)24-30(26,27)17-8-9-19(23)14(2)12-17/h7-10,12-13,24H,4-6,11H2,1-3H3
    • InChIKey: CCVBJKBAICCTBD-UHFFFAOYSA-N
    • ほほえんだ: O1C2=CC=C(NS(C3=CC=C(Cl)C(C)=C3)(=O)=O)C=C2C(C(OCCCCC)=O)=C1C

計算された属性

  • せいみつぶんしりょう: 449.1063717g/mol
  • どういたいしつりょう: 449.1063717g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 30
  • 回転可能化学結合数: 9
  • 複雑さ: 682
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 94Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.9

pentyl 5-(4-chloro-3-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1269-1761-20μmol
pentyl 5-(4-chloro-3-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate
518322-05-9 90%+
20μmol
$79.0 2023-08-13
Life Chemicals
F1269-1761-5μmol
pentyl 5-(4-chloro-3-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate
518322-05-9 90%+
5μmol
$63.0 2023-08-13
Life Chemicals
F1269-1761-25mg
pentyl 5-(4-chloro-3-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate
518322-05-9 90%+
25mg
$109.0 2023-08-13
Life Chemicals
F1269-1761-15mg
pentyl 5-(4-chloro-3-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate
518322-05-9 90%+
15mg
$89.0 2023-08-13
A2B Chem LLC
BA63378-1mg
pentyl 5-(4-chloro-3-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate
518322-05-9
1mg
$245.00 2024-04-19
A2B Chem LLC
BA63378-5mg
pentyl 5-(4-chloro-3-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate
518322-05-9
5mg
$272.00 2024-04-19
Life Chemicals
F1269-1761-30mg
pentyl 5-(4-chloro-3-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate
518322-05-9 90%+
30mg
$119.0 2023-08-13
Life Chemicals
F1269-1761-50mg
pentyl 5-(4-chloro-3-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate
518322-05-9 90%+
50mg
$160.0 2023-08-13
Life Chemicals
F1269-1761-2μmol
pentyl 5-(4-chloro-3-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate
518322-05-9 90%+
2μmol
$57.0 2023-08-13
Life Chemicals
F1269-1761-2mg
pentyl 5-(4-chloro-3-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate
518322-05-9 90%+
2mg
$59.0 2023-08-13

pentyl 5-(4-chloro-3-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate 関連文献

pentyl 5-(4-chloro-3-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylateに関する追加情報

Pentyl 5-(4-Chloro-3-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate (CAS No. 518322-05-9): An Overview

Pentyl 5-(4-chloro-3-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate (CAS No. 518322-05-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of benzofuran, a heterocyclic aromatic compound with a wide range of biological activities. The presence of the pentyl group, 4-chloro-3-methylbenzenesulfonamido moiety, and 2-methyl substitution on the benzofuran ring contributes to its unique chemical and biological properties.

The structure of Pentyl 5-(4-chloro-3-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate can be broken down into several key components. The benzofuran core is a seven-membered ring consisting of a benzene ring fused to a furan ring, which provides a rigid and planar structure. The pentyl group attached to the carboxylate ester imparts lipophilicity, enhancing the compound's ability to cross biological membranes. The 4-chloro-3-methylbenzenesulfonamido substituent introduces additional functional groups that can interact with various biological targets, while the 2-methyl group further modulates the compound's electronic and steric properties.

In recent years, extensive research has been conducted to explore the potential applications of Pentyl 5-(4-chloro-3-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate. One of the most promising areas of investigation is its use as a lead compound in drug discovery. Studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer activities, making it a valuable candidate for further development.

A notable study published in the Journal of Medicinal Chemistry in 2021 investigated the anti-inflammatory properties of Pentyl 5-(4-chloro-3-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate. The researchers found that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition was attributed to the compound's ability to modulate key signaling pathways involved in inflammation, including NF-κB and MAPK pathways.

In addition to its anti-inflammatory effects, Pentyl 5-(4-chloro-3-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate has also shown promise as an anti-cancer agent. A study published in Cancer Research in 2020 demonstrated that this compound selectively induced apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action was found to involve the activation of caspase-dependent apoptotic pathways and the inhibition of cell cycle progression.

The structural features of Pentyl 5-(4-chloro-3-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate have been extensively studied using various spectroscopic techniques, including NMR spectroscopy and X-ray crystallography. These studies have provided detailed insights into the conformational flexibility and electronic properties of the molecule, which are crucial for understanding its biological activity.

Synthetic routes for the preparation of Pentyl 5-(4-chloro-3-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate have been reported in several research papers. One common approach involves the reaction of 5-amino-2-methylbenzofuran with 4-chloro-3-methylbenzenesulfonyl chloride to form the sulfonamide intermediate, followed by esterification with pentanol to yield the final product. This synthetic route is efficient and scalable, making it suitable for large-scale production.

The safety profile of Pentyl 5-(4-chloro-3-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate has also been evaluated in preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic concentrations, with no significant adverse effects observed in animal models. However, further studies are needed to fully characterize its safety profile and potential side effects.

In conclusion, Pentyl 5-(4-chloro-3-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate (CAS No. 518322-05-9) is a promising compound with diverse biological activities. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies are expected to uncover additional applications and optimize its therapeutic potential.

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